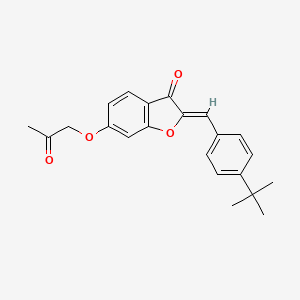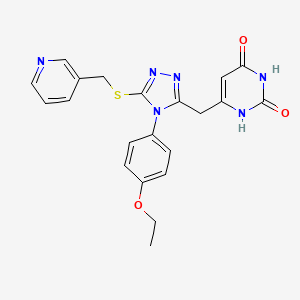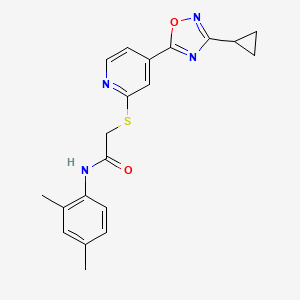
(Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as TBB, is a small molecule inhibitor that has been widely used in scientific research. TBB has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
(Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis. This compound has also been found to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. In addition, this compound has been found to have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of (Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular diseases. In addition, the combination of this compound with other drugs or therapies could enhance its therapeutic efficacy. Finally, the development of this compound analogs with improved pharmacokinetic properties could facilitate its translation to clinical applications.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been found to have anti-tumor, anti-inflammatory, and neuroprotective effects. Although this compound has some limitations for lab experiments, its potential therapeutic applications make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of (Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves the condensation reaction of 4-(tert-butyl)benzaldehyde and 2-hydroxybenzofuran-3(2H)-one in the presence of a base catalyst. The resulting product is then treated with propanoyl chloride to obtain this compound. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and colon cancer. It has also been found to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.
Propiedades
IUPAC Name |
(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-14(23)13-25-17-9-10-18-19(12-17)26-20(21(18)24)11-15-5-7-16(8-6-15)22(2,3)4/h5-12H,13H2,1-4H3/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETUSHCNGNQNGH-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)
![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B3002278.png)

![(E)-methyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3002285.png)
![2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3002286.png)
![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)



![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)